molecular formula C6H5ClO2 B2677191 2-Chloro-1-furan-3-ylethanone CAS No. 57241-17-5

2-Chloro-1-furan-3-ylethanone

Cat. No. B2677191
Key on ui cas rn: 57241-17-5
M. Wt: 144.55
InChI Key: YJFXXLDGEROFDM-UHFFFAOYSA-N
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Patent
US05552437

Procedure details

Under N2, 3-furoic acid (25 g, 0.22 mmol) was dissolved in CH2Cl2 (200 mL) and DMF (few drops) then oxalyl chloride (23.9 mL, 0.27 mmol) was added at 0° C. The resulting solution was stirred at 0° C. for 15 min. and at r.t. for 30 min. The solvent was evaporated. To the acid chloride (3.1 g, 24 mmol) in Et2O (20 mL) at r.t. was added an ethereal solution of diazomethane until the reaction was completed by T.L.C. The reaction mixture was cooled to 0° C. and HCl (g) was bubbled in for 20 min.. Excess HCl (g) was removed by bubbling N2 into the solution for 2 h. The resulting solution was washed with a saturated solution of NaHCO3 (2×), brine, dried over MgSO4 and then concentrated. Flash chromatography of the residue with hexane:EtOAc 9:1 as eluent afforded the title compound as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
23.9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
3.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.CN(C=O)C.C(Cl)(=O)[C:15]([Cl:17])=O.[N+](=C)=[N-]>C(Cl)Cl.CCOCC>[Cl:17][CH2:15][C:6]([C:3]1[CH:4]=[CH:5][O:1][CH:2]=1)=[O:8]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1C=C(C=C1)C(=O)O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
23.9 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
acid chloride
Quantity
3.1 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 15 min. and at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
HCl (g) was bubbled in for 20 min.
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Excess HCl (g) was removed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 into the solution for 2 h
Duration
2 h
WASH
Type
WASH
Details
The resulting solution was washed with a saturated solution of NaHCO3 (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCC(=O)C1=COC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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